Pheneturide vs. Phenacemide: Differential Tolerability in Myoclonus Patients
In a direct clinical comparison of acetylurea derivatives for myoclonus treatment, pheneturide demonstrated substantially better tolerability than phenacemide. Phenacemide was administered to 5 patients, with 3 experiencing considerable benefit but 2 developing serious toxic effects. In contrast, pheneturide was given to 19 patients and was reported as 'well tolerated,' with myoclonus completely or substantially controlled in 12 of 19 patients (63%) [1]. This represents a direct head-to-head comparison within the same study population, establishing that the additional ethyl radical in pheneturide relative to phenacemide confers a clinically significant reduction in toxicity without loss of therapeutic benefit.
| Evidence Dimension | Clinical tolerability and serious toxic effects |
|---|---|
| Target Compound Data | Well tolerated in 19 patients; 12/19 (63%) achieved complete or substantial myoclonus control |
| Comparator Or Baseline | Phenacemide: 3/5 benefited considerably, but 2/5 (40%) experienced serious toxic effects |
| Quantified Difference | 40% serious toxicity rate with phenacemide vs. 0% reported serious toxicity with pheneturide in this cohort; pheneturide well tolerated across all 19 patients |
| Conditions | Clinical study of 21 patients with various forms of myoclonus; phenacemide n=5, pheneturide n=19 |
Why This Matters
This provides direct clinical evidence that pheneturide offers a superior safety margin compared to its closest structural analog phenacemide, supporting procurement for research applications where minimizing confounding toxicity is critical.
- [1] Ward CD. Treatment of myoclonus with pheneturide. J Neurol Neurosurg Psychiatry. 1978 Jul;41(7):598-602. doi: 10.1136/jnnp.41.7.598. PMID: 690636; PMCID: PMC493102. View Source
